molecular formula C27H31N3O4S B6510683 ethyl 4-[2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate CAS No. 878053-99-7

ethyl 4-[2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6510683
CAS No.: 878053-99-7
M. Wt: 493.6 g/mol
InChI Key: VNHAGNMOSMPFCL-UHFFFAOYSA-N
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Description

This compound features a complex structure integrating an ethyl benzoate core linked via an acetamide bridge to a sulfanyl-substituted indole moiety. The indole nitrogen is further functionalized with a 2-(azepan-1-yl)-2-oxoethyl group, introducing a seven-membered azepane ring.

Properties

IUPAC Name

ethyl 4-[[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S/c1-2-34-27(33)20-11-13-21(14-12-20)28-25(31)19-35-24-17-30(23-10-6-5-9-22(23)24)18-26(32)29-15-7-3-4-8-16-29/h5-6,9-14,17H,2-4,7-8,15-16,18-19H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHAGNMOSMPFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate, with the CAS number 878054-26-3, is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring an indole ring and an azepane moiety, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C25H28FN3O2S, with a molecular weight of 453.6 g/mol. The compound's structure allows for diverse chemical modifications, enhancing its utility in drug development.

PropertyValue
Molecular FormulaC25H28FN3O2S
Molecular Weight453.6 g/mol
CAS Number878054-26-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound can inhibit certain pathways involved in disease progression, particularly in cancer and inflammatory conditions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Modulation : It has potential effects on G protein-coupled receptors (GPCRs), which are critical in various signaling pathways.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antiinflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, indicating its role as an anti-inflammatory agent.

Case Studies

Several studies have investigated the biological effects of similar compounds derived from the indole framework:

  • Indole Derivatives and Antiplatelet Activity : A study on ethyl 4-(1-benzylindazol-3-yl)benzoate demonstrated significant antiplatelet activity through inhibition of PAR4-mediated platelet aggregation . This suggests that similar structural motifs may confer comparable biological effects.
  • Juvenile Hormone Activity : Research on related compounds indicated their ability to modulate juvenile hormone activity in silkworm larvae, showcasing their potential in pest control applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Azepane vs. Morpholine Substitution
  • Compound : Ethyl 4-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate (CAS: 878057-94-4)
    • Key Differences :
  • Replaces the azepane ring (7-membered) with a morpholine ring (6-membered, oxygen-containing).
  • Sulfonyl (-SO₂-) group instead of sulfanyl (-S-).
    • Implications :
  • Morpholine’s smaller ring size and oxygen atom may enhance solubility but reduce lipophilicity.
Benzoate Ester vs. Chlorophenyl Acetamide
  • Compound : 2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide (CAS: 878055-47-1)
    • Key Differences :
  • Substitutes the ethyl benzoate group with a 4-chlorophenyl acetamide.
    • Implications :
  • The 4-chlorophenyl group introduces a hydrophobic aromatic moiety, likely improving membrane permeability.
  • Loss of the ester may reduce metabolic instability compared to the parent compound .
Oxadiazole-Containing Derivatives
  • Compound Class : N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8a-w)
    • Key Differences :
  • Incorporates a 1,3,4-oxadiazole ring instead of a direct sulfanyl-acetamido linkage.
  • Varied N-substituents (e.g., 4-methylphenyl in 8g).
    • Implications :
  • Oxadiazole rings enhance metabolic stability and hydrogen-bonding capacity.
  • Demonstrated enzyme inhibition activity in related analogs, though specific targets are unspecified .
Triazole-Based Ghrelin Receptor Inverse Agonists
  • Compounds: (R)-N-[2-(1H-Indol-3-yl)-1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(2-(4-hydroxyphenyl)acetamido)acetamide (21) (R)-N-[2-(2-(1H-Indol-3-yl)-1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)ethylamino)-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide (22) Key Differences:
  • Triazole core replaces the benzoate/acetamide scaffold.
  • Hydroxyphenyl and methoxybenzyl groups enhance receptor-binding specificity.
    • Implications :
  • High purity (>99%) and affinity for ghrelin receptors (GHSR) suggest utility in metabolic disorder therapeutics.
  • Molecular weights: 643.2 (21) and 657.2 (22) vs. 513.56 for the ethyl benzoate analog .

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